molecular formula C10H15BO3S B15314304 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol

Cat. No.: B15314304
M. Wt: 226.10 g/mol
InChI Key: UPWNQSOAMAXPFJ-UHFFFAOYSA-N
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Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol is an organoboron compound that features a thiophene ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol typically involves the borylation of thiophene derivatives. One common method includes the reaction of thiophene-2-boronic acid with pinacol in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Scientific Research Applications

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol involves its ability to form stable covalent bonds with other molecules. The boronic ester group can interact with diols and other nucleophiles, making it a valuable intermediate in various chemical reactions. The thiophene ring contributes to the compound’s electronic properties, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the hydroxyl group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but different core structure.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but different substitution pattern.

Uniqueness

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol is unique due to the presence of both a boronic ester group and a hydroxyl group on the thiophene ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its unique electronic properties also make it valuable in the development of advanced materials for electronic applications.

Properties

Molecular Formula

C10H15BO3S

Molecular Weight

226.10 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ol

InChI

InChI=1S/C10H15BO3S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6,12H,1-4H3

InChI Key

UPWNQSOAMAXPFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)O

Origin of Product

United States

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